molecular formula C13H10ClIN2O2 B4420763 2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)acetamide

2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)acetamide

Cat. No.: B4420763
M. Wt: 388.59 g/mol
InChI Key: INPAUENNUKXLRK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)acetamide is an organic compound that features both aromatic and heteroaromatic rings, making it a molecule of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-chlorophenol and 5-iodo-2-aminopyridine.

    Step 1 - Formation of 2-(4-chlorophenoxy)acetic acid: This involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Step 2 - Amide Formation: The 2-(4-chlorophenoxy)acetic acid is then reacted with 5-iodo-2-aminopyridine using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine and iodine atoms can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The aromatic rings can participate in various oxidation and reduction reactions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, due to the presence of the halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as DMF (dimethylformamide).

Major Products

    Substitution: Products where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation: Products with oxidized aromatic rings.

    Reduction: Products with reduced aromatic rings or amide groups.

    Coupling: Biaryl or diaryl products from coupling reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to the presence of halogen atoms.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

    Enzyme Inhibitors: Potential use as enzyme inhibitors due to its structural features.

Medicine

    Drug Development: Investigated for potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Radiolabeling: The iodine atom can be used for radiolabeling in diagnostic imaging.

Industry

    Material Science: Used in the development of new materials with unique electronic properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of halogen atoms can enhance binding affinity and selectivity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-N-(5-iodopyridin-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.

    2-(4-chlorophenoxy)-N-(5-bromopyridin-2-yl)acetamide: Similar structure but with a bromine atom instead of iodine.

    2-(4-fluorophenoxy)-N-(5-iodopyridin-2-yl)acetamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The unique combination of chlorine and iodine atoms in 2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)acetamide provides distinct electronic and steric properties that can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClIN2O2/c14-9-1-4-11(5-2-9)19-8-13(18)17-12-6-3-10(15)7-16-12/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPAUENNUKXLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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